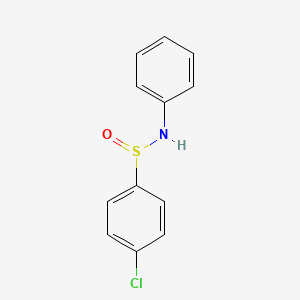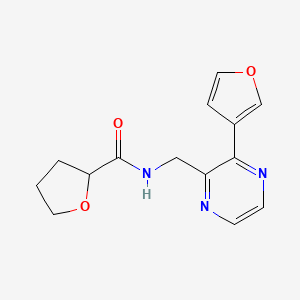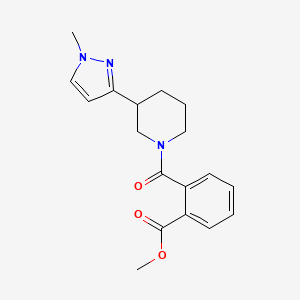
N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as CTDPB, is a chemical compound that belongs to the class of benzodioxine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The mechanism of action of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it has been suggested that N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to interact with various proteins, including histone deacetylases and peroxisome proliferator-activated receptor gamma.
Biochemical and physiological effects:
N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the protection of neurons from oxidative stress. N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments include its high purity and stability, its ability to modulate various signaling pathways, and its potential therapeutic applications in various diseases. The limitations of using N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments include its limited solubility in water, its potential toxicity at high concentrations, and its lack of specificity for certain proteins and signaling pathways.
Orientations Futures
There are several future directions for the research on N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further investigate the mechanism of action of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its interactions with various proteins and signaling pathways. Another direction is to explore the potential therapeutic applications of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the development of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide analogs with improved solubility and specificity could lead to the development of more effective therapies.
Méthodes De Synthèse
N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyano-1-methylpropylamine with 1,2-dihydroxybenzene, followed by carboxylation and reduction. Another method involves the reaction of 1-cyano-1-methylpropylamine with 1,2-dimethoxybenzene, followed by carboxylation and reduction. Both methods result in the formation of N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide with high yields and purity.
Applications De Recherche Scientifique
N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(2,9-15)16-13(17)12-8-18-10-6-4-5-7-11(10)19-12/h4-7,12H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBOFTFDEWIZSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2648661.png)

![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2648668.png)






![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)
